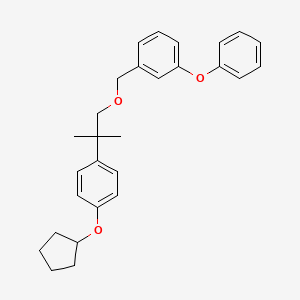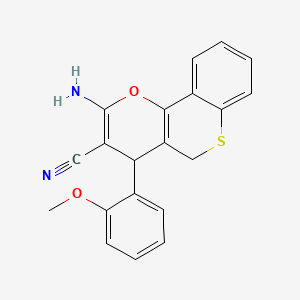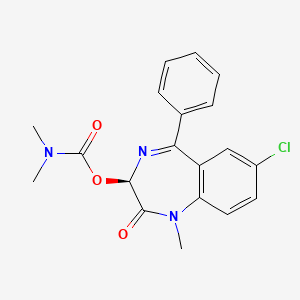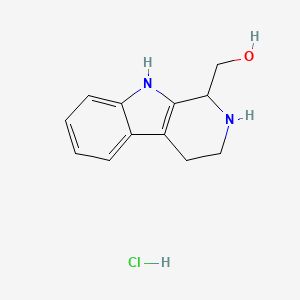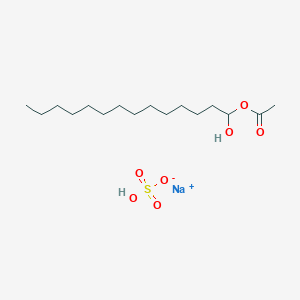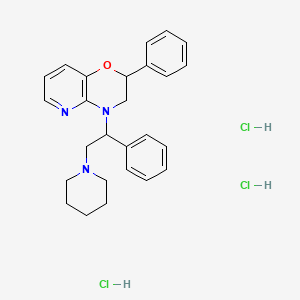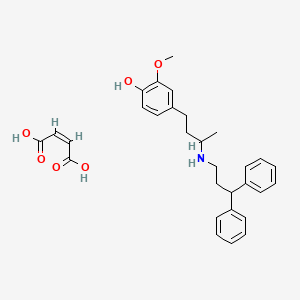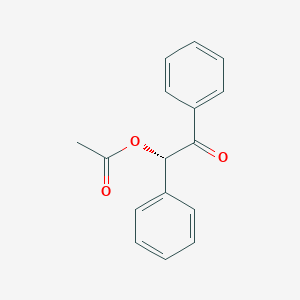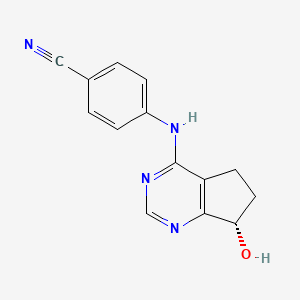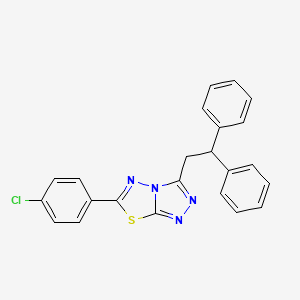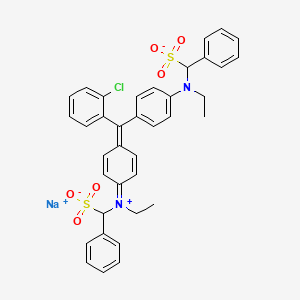
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as sulphonyl, acetamidomethyl, and tert-butoxycarbonyl groups. These functional groups contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the phenylazo group through a diazotization reaction, followed by coupling with a phenylmethyl group. Subsequent steps involve the introduction of the sulphonyl group and the acetamidomethyl group through sulfonation and amidation reactions, respectively. The final steps include the incorporation of the tert-butoxycarbonyl-protected amino acids through peptide coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and improved scalability. Additionally, purification methods such as chromatography and crystallization are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the sulphonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction pathway and conditions employed.
Applications De Recherche Scientifique
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity by forming stable complexes. This interaction can disrupt normal cellular processes, leading to various biological effects. The molecular pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-fluorobenzoate: A fluorinated compound used in organic synthesis.
Allylamine: An unsaturated amine with applications in polymer chemistry.
Pregnenolone: A steroid hormone precursor with various biological functions.
Uniqueness
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate is unique due to its complex structure and multifunctional groups, which confer a wide range of reactivity and applications. Its ability to form stable complexes with biological molecules sets it apart from simpler compounds, making it a valuable tool in scientific research.
Propriétés
Numéro CAS |
76408-66-7 |
|---|---|
Formule moléculaire |
C46H62N8O14S2 |
Poids moléculaire |
1015.2 g/mol |
Nom IUPAC |
2-[(4-phenyldiazenylphenyl)methylsulfonyl]ethyl (2R)-3-(acetamidomethylsulfanyl)-2-[[(2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C46H62N8O14S2/c1-28(56)38(51-40(59)35(23-31-13-9-7-10-14-31)48-43(62)39(29(2)57)52-45(64)68-46(4,5)6)42(61)49-36(24-55)41(60)50-37(25-69-27-47-30(3)58)44(63)67-21-22-70(65,66)26-32-17-19-34(20-18-32)54-53-33-15-11-8-12-16-33/h7-20,28-29,35-39,55-57H,21-27H2,1-6H3,(H,47,58)(H,48,62)(H,49,61)(H,50,60)(H,51,59)(H,52,64)/t28-,29-,35+,36+,37+,38+,39+/m1/s1 |
Clé InChI |
KUOQIHTXLWEQFX-ZDHBKHQISA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CSCNC(=O)C)C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)OC(C)(C)C)O |
SMILES canonique |
CC(C(C(=O)NC(CO)C(=O)NC(CSCNC(=O)C)C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


